molecular formula C17H18N2O4 B4944098 N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide

N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide

Cat. No. B4944098
M. Wt: 314.34 g/mol
InChI Key: JXDFRNMISROKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide, commonly known as MOPEF, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOPEF is a furan derivative that possesses unique properties, making it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of MOPEF is not fully understood, but it is believed to act by modulating the activity of various receptors in the central nervous system. MOPEF has been shown to bind to the mu-opioid receptor and the nociceptin receptor, which are involved in pain perception and regulation. MOPEF has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
MOPEF has been shown to exhibit various biochemical and physiological effects, including analgesic, neuroprotective, and anti-inflammatory effects. MOPEF has been shown to reduce pain sensitivity in animal models, and its analgesic effects are believed to be mediated through the activation of the mu-opioid receptor. MOPEF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MOPEF has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MOPEF has several advantages for use in lab experiments, including its unique chemical structure, which allows for the modulation of various receptors in the central nervous system. MOPEF is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, the synthesis of MOPEF is a challenging process, and the yield of the final product is relatively low. Additionally, the mechanism of action of MOPEF is not fully understood, and further studies are needed to elucidate its effects on various receptors and enzymes.

Future Directions

There are several future directions for research on MOPEF, including its potential use in the treatment of neurodegenerative diseases, cancer, and pain management. Further studies are needed to elucidate the mechanism of action of MOPEF and its effects on various receptors and enzymes. Additionally, the development of novel synthetic strategies for the production of MOPEF with higher yields and purity will facilitate its use in scientific research.

Synthesis Methods

MOPEF is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with phenylacetic acid to obtain the final product, MOPEF. The synthesis of MOPEF is a challenging process, and the yield of the final product is relatively low. However, the development of novel synthetic strategies has led to the production of MOPEF with higher yields and purity.

Scientific Research Applications

MOPEF has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. MOPEF has been shown to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MOPEF has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, MOPEF has been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for pain management.

properties

IUPAC Name

N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-15(13-5-2-1-3-6-13)16(19-8-11-22-12-9-19)18-17(21)14-7-4-10-23-14/h1-7,10,16H,8-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFRNMISROKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)furan-2-carboxamide

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